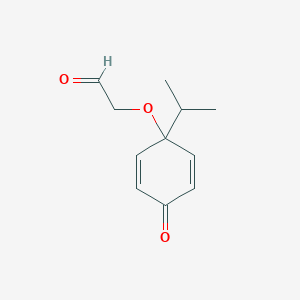![molecular formula C18H18INOSi B12606019 Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- CAS No. 646029-39-2](/img/structure/B12606019.png)
Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- is a complex organic compound that features a benzamide core substituted with an iodine atom, a phenyl group, and a trimethylsilyl-ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- typically involves multiple steps. One common method starts with the iodination of benzamide to form 2-iodobenzamide. This intermediate is then reacted with phenylamine to introduce the N-phenyl group. Finally, the trimethylsilyl-ethynyl group is added through a reaction with trimethylsilylacetylene under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce more complex aromatic compounds .
Aplicaciones Científicas De Investigación
Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can facilitate the compound’s binding to certain enzymes or receptors, potentially inhibiting their activity. The iodine atom and phenyl group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodobenzamide: Lacks the N-phenyl and trimethylsilyl-ethynyl groups.
N-Phenylbenzamide: Does not have the iodine and trimethylsilyl-ethynyl groups.
2-Iodo-N-phenylbenzamide: Similar but lacks the trimethylsilyl-ethynyl group.
Uniqueness
Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- is unique due to the presence of all three substituents: the iodine atom, the N-phenyl group, and the trimethylsilyl-ethynyl group.
Propiedades
Número CAS |
646029-39-2 |
|---|---|
Fórmula molecular |
C18H18INOSi |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
2-iodo-N-phenyl-N-(2-trimethylsilylethynyl)benzamide |
InChI |
InChI=1S/C18H18INOSi/c1-22(2,3)14-13-20(15-9-5-4-6-10-15)18(21)16-11-7-8-12-17(16)19/h4-12H,1-3H3 |
Clave InChI |
XMVMYWKRYUAPIM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)

![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)

![Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-](/img/structure/B12605963.png)
![Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-](/img/structure/B12605983.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)


![1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene](/img/structure/B12606021.png)

![3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12606027.png)
![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
